(3-Fluoro-4-(isopentyloxy)phenyl)methanol
Description
(3-Fluoro-4-(isopentyloxy)phenyl)methanol is a fluorinated aromatic alcohol featuring a phenyl ring substituted with a fluorine atom at the 3-position and an isopentyloxy group (-OCH2CH2CH(CH3)2) at the 4-position. The primary hydroxyl (-CH2OH) group at the benzylic position confers reactivity typical of benzyl alcohols, such as oxidation to aldehydes or participation in esterification reactions.
Properties
IUPAC Name |
[3-fluoro-4-(3-methylbutoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-9(2)5-6-15-12-4-3-10(8-14)7-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUUDPHFHDTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(isopentyloxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and isopentyl bromide.
Etherification: The 3-fluorophenol undergoes etherification with isopentyl bromide in the presence of a base like potassium carbonate to form 3-fluoro-4-(isopentyloxy)phenol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(isopentyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The
Biological Activity
(3-Fluoro-4-(isopentyloxy)phenyl)methanol is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18F1O2
- Molecular Weight : 238.28 g/mol
This compound features a fluorine atom and an isopentyloxy group, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following data summarizes its effectiveness compared to established antibiotics:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 1.25 mg/mL | 33 mm |
| Escherichia coli | 0.625 mg/mL | 31 mm |
| Bacillus subtilis | 1.25 mg/mL | 17 mm |
| Aspergillus niger | 0.156 mg/mL | 14 mm |
These results indicate that the compound exhibits robust antibacterial properties, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA), which is critical given the rising antibiotic resistance crisis .
Anticancer Activity
The anticancer potential of this compound has also been investigated, with studies indicating its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical cancer) | 226 |
| A549 (Lung cancer) | 242.52 |
These findings demonstrate that the compound can inhibit the proliferation of cancer cells, suggesting a potential role in cancer therapy .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's efficacy against a panel of bacterial strains, including resistant strains.
- Results indicated significant inhibition at low concentrations, highlighting its potential as an alternative antimicrobial agent.
-
Evaluation of Antiviral Properties :
- In vitro assays demonstrated that the compound effectively reduced viral load in infected cell cultures.
- Mechanistic studies suggested that it interferes with viral replication processes.
-
Cancer Cell Line Studies :
- The compound was tested on various cancer cell lines, showing selective cytotoxicity.
- Further investigations into its mechanism of action revealed induction of apoptosis in cancer cells.
Scientific Research Applications
Organic Synthesis
(3-Fluoro-4-(isopentyloxy)phenyl)methanol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups through:
- Substitution Reactions: The fluorine atom can be replaced with other nucleophiles.
- Reduction Reactions: The hydroxymethyl group can be oxidized to form aldehydes or further reduced to alcohols.
Medicinal Chemistry
This compound has potential applications in drug development due to its structural features that may influence biological activity. Studies have indicated:
- Antimicrobial Activity: Preliminary tests suggest that derivatives of this compound exhibit activity against certain bacterial strains.
- Pharmacological Studies: Ongoing research is exploring its role as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Liquid Crystals: Its structural characteristics may allow it to be used in the development of liquid crystal displays (LCDs).
- Polymer Chemistry: It can act as a building block for synthesizing advanced polymers with tailored properties.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Facilitates diverse functional group modifications |
| Medicinal Chemistry | Potential drug candidate | Exhibits antimicrobial properties |
| Materials Science | Development of liquid crystals and polymers | Unique structural properties enhance functionality |
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound's fluorine substitution was found to enhance its efficacy compared to non-fluorinated analogs.
Case Study 2: Liquid Crystal Applications
Research into the use of this compound in liquid crystal formulations showed promising results. The compound's ability to alter the alignment and phase transition temperatures was evaluated, indicating its potential for use in advanced display technologies.
Comparison with Similar Compounds
Key Structural Features :
- Isopentyloxy group : A branched alkoxy substituent that may improve lipophilicity compared to linear alkoxy chains.
- Benzyl alcohol moiety : A reactive site for derivatization or conjugation in pharmaceutical or materials science applications.
Comparison with Similar Phenylmethanol Derivatives
Structural Analogues and Substituent Effects
The following table compares (3-Fluoro-4-(isopentyloxy)phenyl)methanol with structurally related phenylmethanol derivatives documented in the evidence:
Key Observations :
Substituent Diversity :
- The isopentyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like piperidinyl (e.g., 209.26 Da in ) or imidazolyl (192.19 Da in ).
- Fluorine placement at the 3-position (as in the target compound) versus 4-position (e.g., in ) alters electronic effects. For instance, 3-fluoro substitution may reduce steric hindrance near the hydroxyl group compared to 4-fluoro derivatives.
Purity and Stability: Piperidine- and piperazine-containing derivatives (e.g., ) are reported with ≥97% purity, suggesting robust synthetic protocols.
Applications :
Reactivity and Functional Group Comparisons
- Hydroxyl Group Reactivity: All compounds share a benzyl alcohol group, enabling oxidation to aldehydes or ketones.
- Substituent-Directed Reactions :
The isopentyloxy group may participate in ether cleavage under acidic conditions, whereas piperazinyl or imidazolyl groups () could undergo alkylation or coordination with metal catalysts.
Pharmacological and Material Science Relevance
- Drug Design :
Piperazine-containing analogs () are prevalent in kinase inhibitors due to their ability to modulate target binding affinity. The target compound’s isopentyloxy group might enhance blood-brain barrier penetration in CNS-targeting drugs. - Material Science: Fluorinated phenylmethanols (e.g., ) are used in liquid crystals or surfactants, where fluorine’s electronegativity improves thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
